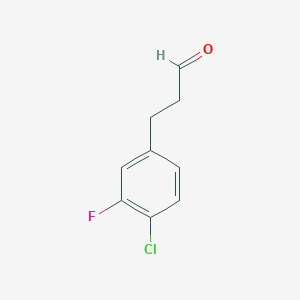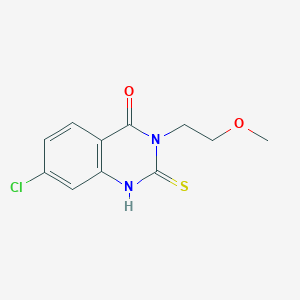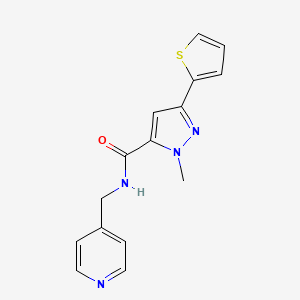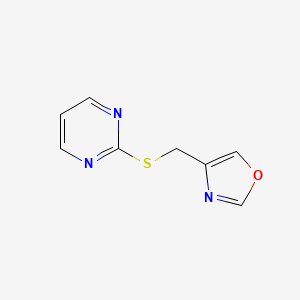![molecular formula C13H19BrN2O3S B2604331 2-{[(4-bromophenyl)sulfonyl]amino}-N,3,3-trimethylbutanamide CAS No. 318498-19-0](/img/structure/B2604331.png)
2-{[(4-bromophenyl)sulfonyl]amino}-N,3,3-trimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “2-{[(4-bromophenyl)sulfonyl]amino}-N,3,3-trimethylbutanamide” consists of a bromophenyl group attached to a sulfonyl group, which is further attached to an amino group. This amino group is connected to a butanamide group with three methyl groups.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agent Development
The compound has been studied for its potential as an antimicrobial agent. Its structure, which includes a 4-bromophenylsulfonyl moiety, has shown promise in the development of new treatments for bacterial infections, particularly against Gram-positive pathogens . This could be particularly useful in addressing antibiotic resistance, a growing concern in medical science.
Biofilm Inhibition
Research indicates that derivatives of this compound may be effective in inhibiting biofilm formation, especially in the case of Enterococcus faecium . Biofilms are complex communities of microorganisms that are resistant to conventional antibiotics, and their inhibition is crucial in medical device-related infections.
Antioxidant Properties
The compound has been evaluated for its antioxidant properties, which are essential in combating oxidative stress in biological systems . Oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders, making antioxidants a significant area of research.
Drug Design and Synthesis
This compound serves as a building block in the design and synthesis of novel drugs. Its sulfonyl amino moiety is a key functional group that can be modified to create a wide range of therapeutic agents .
Toxicity Testing
The compound has been used in alternative toxicity testing, such as assessing its effects on freshwater organisms like Daphnia magna . This is important for evaluating the environmental impact of new compounds before they are approved for widespread use.
Antifungal Applications
While primarily researched for antibacterial properties, there is potential for antifungal applications as well. The compound’s structure could be modified to target fungal pathogens, which are a significant cause of crop loss and human disease .
Zukünftige Richtungen
The compound “2-{[(4-bromophenyl)sulfonyl]amino}-N,3,3-trimethylbutanamide” has potential use as a therapeutic agent. In particular, N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one have shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-N,3,3-trimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O3S/c1-13(2,3)11(12(17)15-4)16-20(18,19)10-7-5-9(14)6-8-10/h5-8,11,16H,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBSGAGPIUDPSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC)NS(=O)(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide](/img/structure/B2604248.png)
![3-amino-N-(4-ethoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2604250.png)


![3-[(4-chlorophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2604254.png)


![6-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2604257.png)
![methyl (4-((8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2604258.png)



![N-[2-(2-Phenyl-1,3-oxazol-4-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2604264.png)
